
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Isoxazole Derivatives : 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one is used in the synthesis of various isoxazole derivatives. These compounds exhibit significant differences in their physical properties depending on their aryl substitution, as explored by Sarlo, Fabbrini, and Renzi (1966) in their study of N-methylisoxazolin-5-ones and 5-methoxy-isoxazoles (Sarlo, Fabbrini, & Renzi, 1966).
Structural Analysis and Tautomerism : The compound has been involved in studies related to the tautomerism of heterocyclic compounds. Boulton and Katritzky (1961) investigated the basicity and tautomerism of isoxazole derivatives, highlighting the influence of different substituents on their chemical behavior (Boulton & Katritzky, 1961).
Neurochemical Research
Synthesis of Neuroexcitant Analogues : This chemical has been utilized in the synthesis of isoxazole amino acids, which are important neuroexcitants. Pajouhesh and Curry (1998) demonstrated its role in the enantioselective synthesis of glutamic acid analogues, contributing to neurochemical research (Pajouhesh & Curry, 1998).
Development of EAA Receptor Antagonists : Krogsgaard-Larsen et al. (1991) used isoxazole derivatives in the development of excitatory amino acid (EAA) receptor antagonists, highlighting the compound's significance in neuroscience research (Krogsgaard‐Larsen et al., 1991).
Agricultural and Environmental Applications
Fungicidal Research : The compound has been used in the synthesis of various fungicidal agents. Studies like those by Yang et al. (2017) explore the creation of potential fungicidal candidates for crop protection (Yang et al., 2017).
Bioremediation Studies : Research into biodegradation, like the study by Mulla et al. (2018) on the degradation of sulfamethoxazole in bacteria, shows the relevance of isoxazole derivatives in environmental management (Mulla et al., 2018).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Zukünftige Richtungen
This involves the potential applications and uses of the compound in the future.
Please note that the availability of this information depends on how well-studied the compound is. For less common compounds, some of this information might not be available. If you have access to a library or a database of scientific articles, you might be able to find more information. Always make sure to use reliable sources and to cite them properly in your work. If you’re working in a lab, always follow safety guidelines when handling chemical compounds. If you’re unsure about something, don’t hesitate to ask a knowledgeable colleague or supervisor. Safety should always be your first priority.
Eigenschaften
CAS-Nummer |
153201-10-6 |
|---|---|
Produktname |
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one |
Molekularformel |
C7H12BrNO3 |
Molekulargewicht |
238.081 |
IUPAC-Name |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H12BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
DEJLZAYVHKUHMK-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N(O1)COC)CBr |
Synonyme |
4-(Bromomethyl)-2-(methoxymethyl)-5-methyl-3(2H)-isoxazolone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



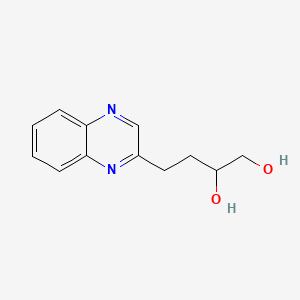
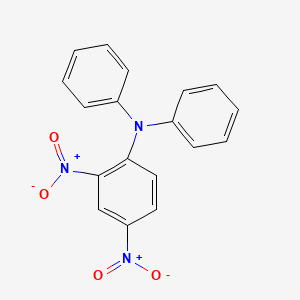
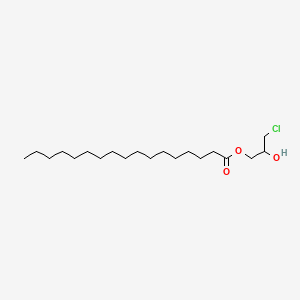
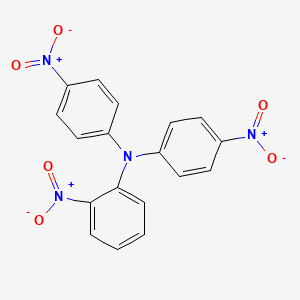
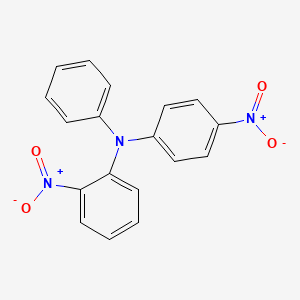
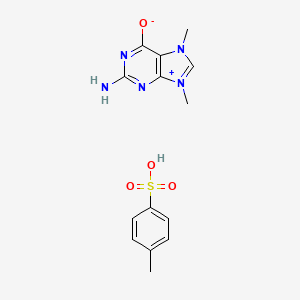
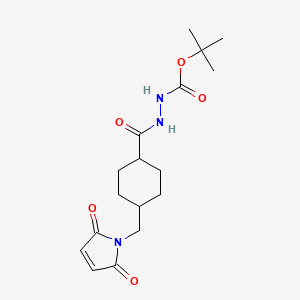
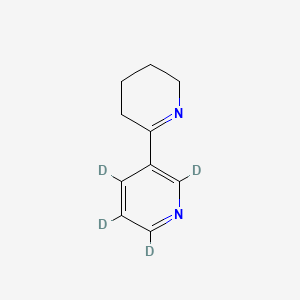
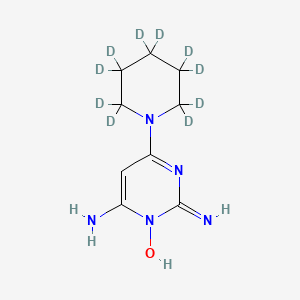
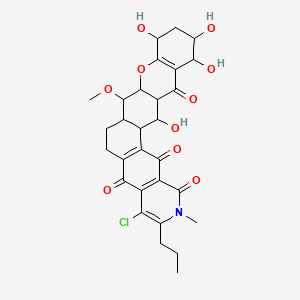
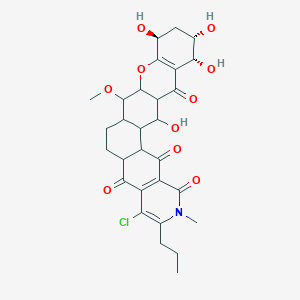
![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)